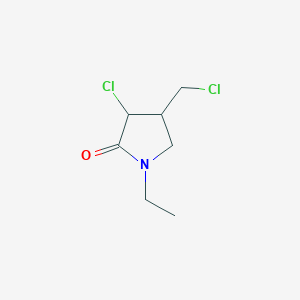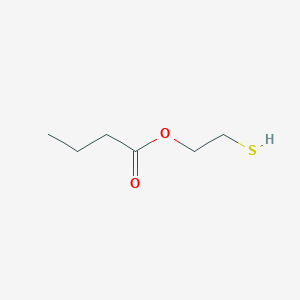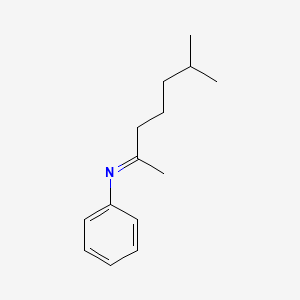
Propanoic acid, 3-(trichlorostannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(trichlorostannyl)-: is an organotin compound with the molecular formula C3H5Cl3O2Sn . This compound is characterized by the presence of a propanoic acid moiety attached to a trichlorostannyl group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Propanoic acid, 3-(trichlorostannyl)- can be synthesized by the reaction of propanoic acid with trichlorostannyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with trichlorostannyl chloride to form the desired compound. This method requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of propanoic acid, 3-(trichlorostannyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanoic acid, 3-(trichlorostannyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the trichlorostannyl group to a less oxidized state, forming various organotin derivatives.
Substitution: The trichlorostannyl group in propanoic acid, 3-(trichlorostannyl)- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, organotin oxides.
Reduction: Organotin hydrides, reduced organotin compounds.
Substitution: Organotin derivatives with various functional groups.
Scientific Research Applications
Chemistry: Propanoic acid, 3-(trichlorostannyl)- is used as a reagent in organic synthesis, particularly in the formation of organotin compounds. It serves as a precursor for the synthesis of more complex molecules and is utilized in various catalytic processes.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties
Medicine: Propanoic acid, 3-(trichlorostannyl)- is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations. Its unique chemical properties make it a candidate for targeted drug delivery and controlled release applications.
Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of these materials, making them suitable for various commercial uses.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(trichlorostannyl)- involves its interaction with cellular components and enzymes. The trichlorostannyl group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, further influencing its biological activity.
Comparison with Similar Compounds
- Propanoic acid, 3-(dibromostannyl)-
- Propanoic acid, 3-(dichlorostannyl)-
- Propanoic acid, 3-(trimethylstannyl)-
Comparison: Propanoic acid, 3-(trichlorostannyl)- is unique due to the presence of three chlorine atoms attached to the tin atom. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the trichlorostannyl group enhances the compound’s reactivity and stability, making it more effective in certain applications. In contrast, compounds with fewer halogen atoms may exhibit different reactivity patterns and biological activities.
Properties
IUPAC Name |
3-trichlorostannylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O2.3ClH.Sn/c1-2-3(4)5;;;;/h1-2H2,(H,4,5);3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMQYVENYBSHR-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](Cl)(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447417 |
Source


|
| Record name | Propanoic acid, 3-(trichlorostannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59586-11-7 |
Source


|
| Record name | Propanoic acid, 3-(trichlorostannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)




![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)


![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
